molecular formula C10H19NO5S B15125537 Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside

Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside

Cat. No.: B15125537
M. Wt: 265.33 g/mol
InChI Key: GLDKHCZSFYJVMF-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-3-17-10-7(11-5(2)13)9(15)8(14)6(4-12)16-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDKHCZSFYJVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 2-acetamido-2-deoxy-b-D-thioglucopyranoside undergoes various chemical reactions, including:

Biological Activity

Ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound's structure contributes to its interactions with various biological systems, making it a subject of interest for researchers exploring its therapeutic applications.

Chemical Structure

Ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside is characterized by the presence of an ethyl group, an acetamido group, and a thiol substituent on a glucopyranoside backbone. The thiol group is particularly significant as it may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of 2-acetamido-2-deoxy sugars, including ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside, exhibit notable antimicrobial activities. A study highlighted that certain glycosides can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as novel antimicrobial agents .

Table 1: Antimicrobial Activity of Ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
E. coli32
S. aureus16
MRSA8

Inhibition of Nitric Oxide Production

The compound has been evaluated for its ability to inhibit nitric oxide (NO) production in macrophages. In vitro studies demonstrated that it significantly reduced NO release in LPS-induced J774.1 cells, suggesting its potential as an anti-inflammatory agent .

Table 2: NO Inhibition by Ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside

Concentration (μM)% Inhibition
5020
10040

The mechanism through which ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside exerts its biological effects may involve modulation of cellular signaling pathways related to inflammation and microbial resistance. The presence of the thiol group could facilitate interactions with key enzymes or receptors involved in these processes.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Antimicrobial Resistance : A clinical trial investigated the efficacy of ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside against antibiotic-resistant strains of bacteria. Results indicated significant reductions in bacterial load in treated subjects compared to controls.
  • Inflammation Model : In a mouse model of inflammation, administration of the compound resulted in lower levels of inflammatory cytokines and reduced tissue damage, supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing thioglucopyranoside derivatives like Ethyl 2-acetamido-2-deoxy-β-D-thioglucopyranoside?

  • Methodological Answer : Thioglucopyranoside derivatives are typically synthesized via glycosylation reactions using protected sugar precursors. For example, phenyl and p-nitrophenyl derivatives (e.g., compounds 7 , 8 , and 9b in ) are prepared via selective protection/deprotection strategies. Key steps include:

  • Acetylation of hydroxyl groups to stabilize intermediates (e.g., using acetic anhydride).
  • Activation of the anomeric position with thioglycoside donors (e.g., via Koenigs-Knorr conditions or trichloroacetimidate chemistry).
  • Final deprotection under mild acidic or basic conditions to yield the target compound.
  • Characterization via NMR and mass spectrometry (MS) is critical for confirming regioselectivity and stereochemistry .

Q. How can researchers verify the purity and structural integrity of synthesized thioglucopyranosides?

  • Methodological Answer : Purity is assessed using HPLC or TLC, while structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and glycosidic bond configurations (e.g., β-anomeric protons typically resonate at δ 4.5–5.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and fragmentation patterns.
  • X-ray crystallography : For crystalline derivatives, this provides definitive stereochemical assignments .

Q. What are common challenges in isolating thioglucopyranoside derivatives, and how can they be addressed?

  • Methodological Answer : Key challenges include:

  • Byproduct formation : Optimize reaction stoichiometry (e.g., excess thioglycoside donor) and use inert atmospheres to minimize oxidation.
  • Solubility issues : Use polar aprotic solvents (e.g., DMF, DMSO) or mixed solvent systems (e.g., CH3_3CN/H2_2O).
  • Purification : Employ silica gel chromatography or reverse-phase HPLC with gradient elution .

Advanced Research Questions

Q. How do reaction mechanisms differ between thioglucopyranosides and their oxygen analogs in glycosylation reactions?

  • Methodological Answer : Thioglycosides (C-S bonds) exhibit greater stability under acidic conditions compared to O-glycosides (C-O bonds). This allows for:

  • Delayed activation : Thioglycosides can be activated later in multi-step syntheses using promoters like NIS/AgOTf.
  • Chemoselective coupling : In oligosaccharide synthesis, thioglycosides enable orthogonal protecting group strategies.
  • Mechanistic studies using DFT calculations or kinetic isotope effects (KIEs) can further elucidate transition-state differences .

Q. What strategies optimize enzymatic transformations of thioglucopyranosides in glycobiology studies?

  • Methodological Answer : Enzymatic modifications (e.g., glycosyltransferases, glycosidases) require:

  • Substrate engineering : Introduce leaving groups (e.g., p-nitrophenyl) to enhance enzyme recognition.
  • Protecting group tuning : Use acetyl or benzyl groups to balance solubility and enzyme accessibility.
  • Kinetic assays : Monitor reactions via UV-Vis (e.g., p-nitrophenol release at 400 nm) or HPLC .

Q. How can thioglucopyranosides be utilized in click chemistry for bioconjugation?

  • Methodological Answer : Azide-functionalized derivatives (e.g., 2-azidoethyl thioglucopyranoside, as in ) enable copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Synthesis : Introduce azide groups via nucleophilic substitution (e.g., NaN3_3 with bromoethyl intermediates).
  • Applications : Conjugate to alkyne-tagged proteins, fluorescent probes, or nanoparticles for imaging or drug delivery.
  • Validation : Confirm conjugation efficiency via SDS-PAGE, fluorescence spectroscopy, or MS .

Q. What role do protecting groups play in the synthesis of complex thioglucopyranoside-based oligosaccharides?

  • Methodological Answer : Protecting groups (e.g., acetyl, benzyl, trityl) are critical for:

  • Regioselectivity : Temporary protection of hydroxyl groups directs glycosylation to specific positions (e.g., 3,6-di-O-benzyl in ).
  • Stability : Acetyl groups prevent unwanted side reactions during acidic/basic conditions.
  • Orthogonality : Use photolabile (e.g., nitroveratryl) or enzyme-labile groups for sequential deprotection in multi-step syntheses .

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